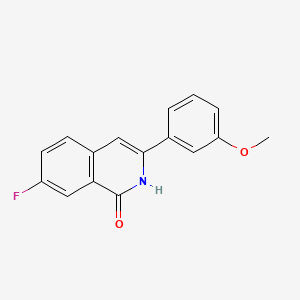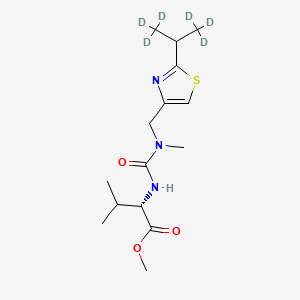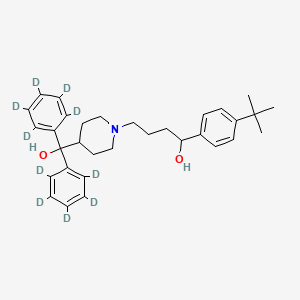
Terfenadine-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terfenadine-d10 is a deuterated form of terfenadine, an antihistamine that was previously used to treat allergic conditions such as allergic rhinitis and urticaria. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies. Terfenadine itself was withdrawn from the market due to its potential to cause cardiac arrhythmias.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of terfenadine-d10 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in terfenadine with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of terfenadine can also result in the formation of this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of deuterated solvents and reagents would be optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Terfenadine-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Terfenadine can be oxidized to form its active metabolite, fexofenadine.
Reduction: Reduction reactions can be used to modify the functional groups in terfenadine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product of oxidation is fexofenadine.
Reduction and Substitution: The products will vary depending on the specific reagents and conditions used.
科学的研究の応用
Terfenadine-d10 has several applications in scientific research, including:
Pharmacokinetics: The deuterated form is used to study the metabolic pathways and pharmacokinetics of terfenadine, as the presence of deuterium can alter the metabolic rate and pathways.
Drug Development: It is used in the development of new antihistamines and related compounds.
Biological Studies: this compound can be used to study the interaction of terfenadine with various biological targets, including histamine receptors.
Industrial Applications: It can be used in the synthesis of other deuterated compounds for various industrial applications.
作用機序
Terfenadine-d10, like terfenadine, acts as an antagonist at the histamine H1 receptor. It competes with histamine for binding at these receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. The deuterium atoms do not significantly alter the mechanism of action but can affect the pharmacokinetics and metabolic stability of the compound.
類似化合物との比較
Fexofenadine: The active metabolite of terfenadine, which is less cardiotoxic and is widely used as an antihistamine.
Loratadine: Another antihistamine with a similar mechanism of action but different pharmacokinetic properties.
Hydroxyzine: An antihistamine that also has anxiolytic properties.
Uniqueness of Terfenadine-d10: The primary uniqueness of this compound lies in its deuterium content, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms can slow down the metabolic rate, providing more detailed insights into the drug’s behavior in the body.
特性
分子式 |
C32H41NO2 |
|---|---|
分子量 |
481.7 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/i4D,5D,6D,7D,8D,9D,11D,12D,13D,14D |
InChIキー |
GUGOEEXESWIERI-QGGPENBRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


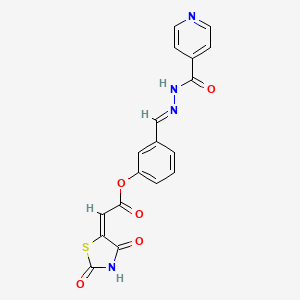


![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)

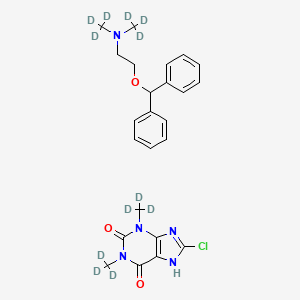



![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)

